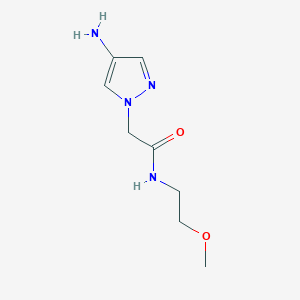
1-(3,4-dichlorophenyl)-2-(2,3-dihydro-1H-inden-5-yloxy)ethan-1-one
Descripción general
Descripción
“1-(3,4-dichlorophenyl)-2-(2,3-dihydro-1H-inden-5-yloxy)ethan-1-one” is a chemical compound with the empirical formula C17H14Cl2O2 . It has a molecular weight of 321.20 . This compound is solid in form .
Molecular Structure Analysis
The SMILES string of this compound isO=C(COC1=CC(CCC2)=C2C=C1)C3=CC(Cl)=C(Cl)C=C3 . The InChI key is YXQHIURUWPIYFD-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
This compound is solid in form . The molecular weight is 321.20 . The molecular formula is C17H14Cl2O2 .Aplicaciones Científicas De Investigación
Vibrational and Structural Observations
A study on a related compound, 1-{3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}-ethanone, explored its molecular structure, vibrational spectra, and potential inhibitory activities against kinesin spindle protein (KSP), suggesting possible applications in inhibiting specific biological targets. This research highlights the compound's nonlinear optical properties and the localization of molecular orbitals, which could inform the design of molecules with desired electronic and optical properties (ShanaParveen et al., 2016).
Photocatalytic Oxidation Pathways
Another study investigated the photocatalytic oxidation of 2,4-dichlorophenol by CdS, revealing insights into the environmental degradation pathways of dichlorophenol compounds. This research can inform the development of strategies for the environmental remediation of chlorinated organic pollutants (Tang & Huang, 1995).
Metabolism of DDT Derivatives
Research on the metabolism of DDT and its derivatives, such as DDD (1,1-dichloro-2,2-bis(p-chlorophenyl)ethane) to DDA (2,2-bis(p-chlorophenyl)acetic acid), offers insights into the biodegradation and environmental fate of these persistent organic pollutants. Understanding these metabolic pathways can aid in assessing the environmental impact of dichlorophenyl compounds and developing bioremediation approaches (Gold & Brunk, 1984).
Propiedades
IUPAC Name |
1-(3,4-dichlorophenyl)-2-(2,3-dihydro-1H-inden-5-yloxy)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2O2/c18-15-7-5-13(9-16(15)19)17(20)10-21-14-6-4-11-2-1-3-12(11)8-14/h4-9H,1-3,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXQHIURUWPIYFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OCC(=O)C3=CC(=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dichlorophenyl)-2-(2,3-dihydro-1H-inden-5-yloxy)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



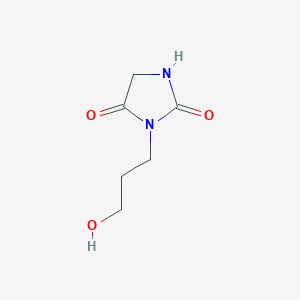
![Methyl 3-[(4-cyanophenyl)sulfanyl]propanoate](/img/structure/B1517791.png)
![2-[(2-Amino-4-bromophenyl)(methyl)amino]ethanol](/img/structure/B1517792.png)
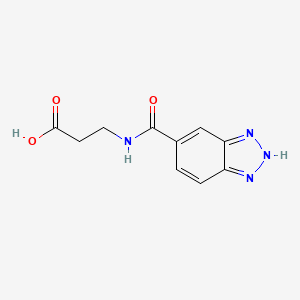
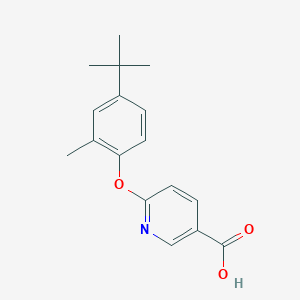
![2-{[4-(Piperidin-1-yl)phenyl]sulfamoyl}acetic acid](/img/structure/B1517798.png)
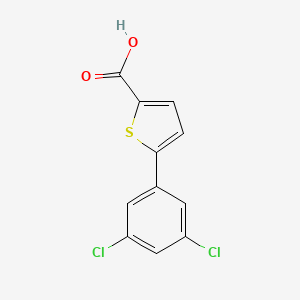
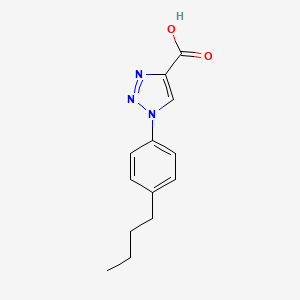
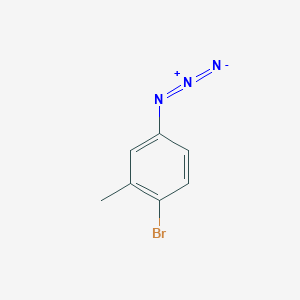
![2-[5-amino-3-(4-iodophenyl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B1517805.png)



